molecular formula C14H10F2OS B3025077 3,5-Difluoro-2'-(thiomethyl)benzophenone CAS No. 951888-24-7

3,5-Difluoro-2'-(thiomethyl)benzophenone

Cat. No.: B3025077
CAS No.: 951888-24-7
M. Wt: 264.29 g/mol
InChI Key: HFSGHVIULJQMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H10F2OS It is characterized by the presence of two fluorine atoms and a thiomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2’-(thiomethyl)benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 2-(methylthio)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3,5-Difluoro-2’-(thiomethyl)benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: 3,5-Difluoro-2’-(thiomethyl)benzophenone can undergo oxidation reactions, where the thiomethyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

    Substitution: The fluorine atoms in the benzophenone core can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,5-Difluoro-2’-(thiomethyl)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-(thiomethyl)benzophenone involves its interaction with specific molecular targets. The compound’s fluorine atoms and thiomethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Difluorobenzophenone: Lacks the thiomethyl group, resulting in different reactivity and applications.

    2’-(Thiomethyl)benzophenone:

    3,5-Dichloro-2’-(thiomethyl)benzophenone: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.

Uniqueness: 3,5-Difluoro-2’-(thiomethyl)benzophenone is unique due to the combination of fluorine atoms and a thiomethyl group, which imparts distinct chemical properties

Properties

IUPAC Name

(3,5-difluorophenyl)-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-13-5-3-2-4-12(13)14(17)9-6-10(15)8-11(16)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSGHVIULJQMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 4
Reactant of Route 4
3,5-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-2'-(thiomethyl)benzophenone
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-2'-(thiomethyl)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.